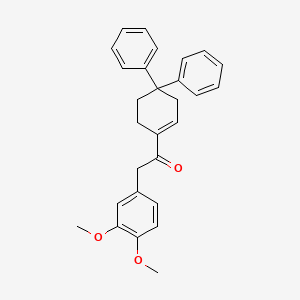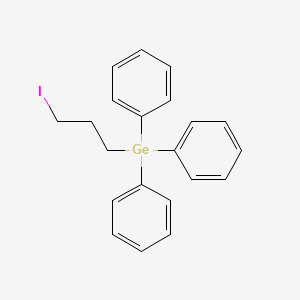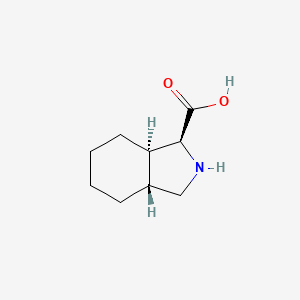
3,3'-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline is an organosilicon compound that features a unique structure with two aniline groups attached to a central disiloxane core
準備方法
The synthesis of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline typically involves the reaction of 1,1,3,3-tetramethoxydisiloxane with aniline under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum or palladium complex, to facilitate the formation of the Si-N bond. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
化学反応の分析
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based products with different oxidation states.
Reduction: It can be reduced to form simpler siloxane derivatives.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups, under appropriate conditions.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, often catalyzed by transition metals.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution and hydrosilylation reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organosilicon compounds and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules, potentially leading to new insights in biochemistry.
Industry: It is used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism by which 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline exerts its effects depends on the specific application. In hydrosilylation reactions, the compound acts as a hydride donor, facilitated by the presence of a catalyst. The molecular targets and pathways involved include the activation of silicon-hydrogen bonds and their subsequent addition to unsaturated substrates.
類似化合物との比較
Similar compounds to 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline include:
1,1,3,3-Tetramethyldisiloxane: Used as a reducing agent and in hydrosilylation reactions.
1,3-Diethoxy-1,1,3,3-tetramethyldisiloxane: Utilized in the production of silicone polymers and resins.
Octamethylcyclotetrasiloxane: A precursor for silicone elastomers and fluids.
The uniqueness of 3,3’-(1,1,3,3-Tetramethoxydisiloxane-1,3-diyl)dianiline lies in its dual aniline groups, which provide additional functionalization possibilities and reactivity compared to simpler disiloxane compounds.
特性
CAS番号 |
681248-96-4 |
|---|---|
分子式 |
C16H24N2O5Si2 |
分子量 |
380.54 g/mol |
IUPAC名 |
3-[[(3-aminophenyl)-dimethoxysilyl]oxy-dimethoxysilyl]aniline |
InChI |
InChI=1S/C16H24N2O5Si2/c1-19-24(20-2,15-9-5-7-13(17)11-15)23-25(21-3,22-4)16-10-6-8-14(18)12-16/h5-12H,17-18H2,1-4H3 |
InChIキー |
BUMCLKYXBNJELL-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)O[Si](C2=CC=CC(=C2)N)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)
![Phosphine, diphenyl[3-(triphenylsilyl)phenyl]-](/img/structure/B12523928.png)

![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)

![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![3-[(2-Cyanopropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12523971.png)



![1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-](/img/structure/B12524005.png)
